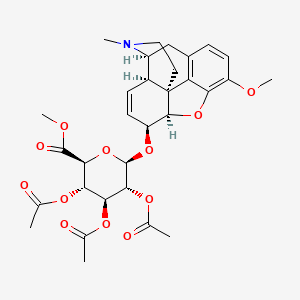
Codeine b-D-Glucuronide Triacetate Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Codeine b-D-Glucuronide Triacetate Methyl Ester: is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties. This compound is a modified form of codeine, where the glucuronide moiety is acetylated and methylated, enhancing its chemical stability and potentially altering its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade material.
化学反応の分析
Types of Reactions:
Oxidation: Codeine b-D-Glucuronide Triacetate Methyl Ester can undergo oxidation reactions, particularly at the methoxy group, forming demethylated products.
Reduction: The compound can be reduced at the carbonyl groups of the acetyl moieties, potentially forming hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Demethylated codeine derivatives.
Reduction: Hydroxylated codeine derivatives.
Substitution: Substituted codeine esters.
科学的研究の応用
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification of codeine metabolites.
Synthetic Chemistry: Employed in the synthesis of novel opioid derivatives for research purposes.
Biology:
Metabolism Studies: Utilized in studies investigating the metabolic pathways of codeine and its derivatives.
Medicine:
Pharmacokinetics: Studied for its pharmacokinetic properties to understand the absorption, distribution, metabolism, and excretion of codeine derivatives.
Industry:
Pharmaceuticals: Potential use in the development of new opioid medications with improved stability and efficacy.
作用機序
Mechanism: Codeine b-D-Glucuronide Triacetate Methyl Ester exerts its effects primarily through its interaction with the μ-opioid receptor (MOR). Upon binding to MOR, it inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . This results in analgesic and antitussive effects.
Molecular Targets and Pathways:
μ-Opioid Receptor (MOR): The primary target for its analgesic effects.
G-Protein Coupled Receptor Pathways: Involvement in downstream signaling pathways that modulate pain perception and response.
類似化合物との比較
Codeine-6-glucuronide: A major metabolite of codeine with similar pharmacological properties.
Morphine-6-glucuronide: Another glucuronide derivative with potent analgesic effects.
Norcodeine: A demethylated metabolite of codeine with reduced potency.
Uniqueness: Codeine b-D-Glucuronide Triacetate Methyl Ester is unique due to its acetylated and methylated glucuronide moiety, which may confer enhanced stability and altered pharmacokinetics compared to its parent compound and other similar derivatives .
特性
CAS番号 |
20736-10-1 |
|---|---|
分子式 |
C31H37NO12 |
分子量 |
615.6 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-6-[[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19-,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1 |
InChIキー |
TWBYONVUJYLYAT-GMFRFZEASA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2C=C[C@H]3[C@@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


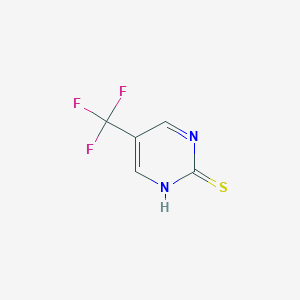
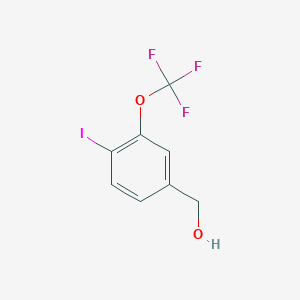
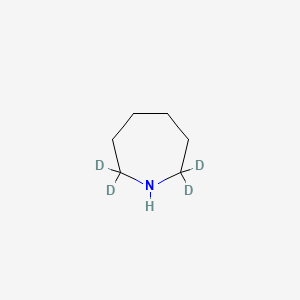
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
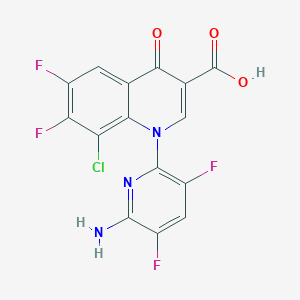
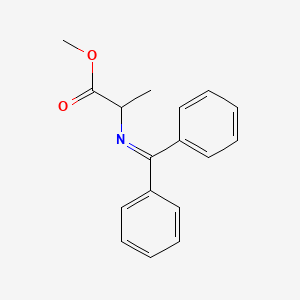
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
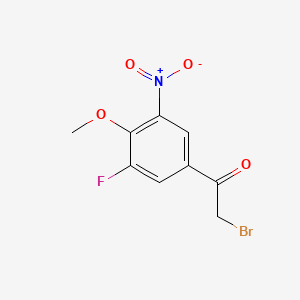
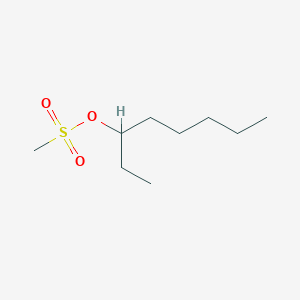
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)
![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

